Altretamine

Description

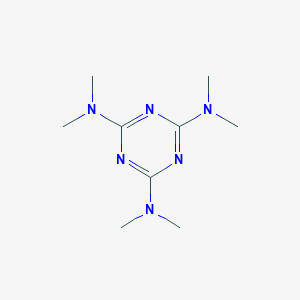

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVWYPNAQBNQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6 | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022579 | |

| Record name | Hexamethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992), Solid | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Altretamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Soluble in acetone, In water, 91 mg/L at 25 °C, 3.10e+00 g/L, Water 0.92 (mg/mL), Benzene 106 (mg/mL), CHCL3 220 (mg/mL), EtOAc 52 (mg/mL), Et2O 47 (mg/mL) | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Altretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALTRETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Altretamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/13875%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Needles from absolute ethanol, Solid | |

CAS No. |

645-05-6 | |

| Record name | HEXAMETHYLMELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Altretamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altretamine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | altretamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | altretamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamethylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altretamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTRETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8BIH59O7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTRETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Altretamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172-174 °C, 172 - 174 °C | |

| Record name | Altretamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALTRETAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Altretamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Altretamine's Mechanism of Action in Tumor Cells: A Technical Guide

Executive Summary: Altretamine (hexamethylmelamine) is a cytotoxic antineoplastic agent primarily used in the palliative treatment of persistent or recurrent ovarian cancer. Its mechanism of action is distinct from classical alkylating agents and is contingent upon metabolic activation. This process, primarily mediated by hepatic cytochrome P450 (CYP450) enzymes, results in the generation of reactive intermediates. These metabolites, including formaldehyde (B43269) and electrophilic iminium ions, covalently bind to cellular macromolecules, with DNA being a primary target. The resultant DNA adducts and cross-links disrupt DNA replication and transcription, ultimately leading to tumor cell death. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The antitumor activity of this compound is not inherent to the parent molecule but is a consequence of its metabolic transformation into cytotoxic species.[1][2] The entire process can be understood as a multi-step cascade from metabolic activation to the induction of cell death.

Metabolic Activation by Cytochrome P450

This compound is a prodrug that undergoes extensive N-demethylation, a process facilitated by the cytochrome P450 enzyme system, predominantly in the liver.[3][4] This oxidative metabolism is a prerequisite for its cytotoxic effects. The N-demethylation reactions sequentially remove methyl groups from the melamine (B1676169) structure.

This metabolic activation leads to the formation of carbinolamine (or methylol) intermediates. These intermediates are unstable and serve as precursors to the ultimate cytotoxic molecules.

Generation of Cytotoxic Metabolites

The breakdown of the carbinolamine intermediates is central to this compound's mechanism and yields two key types of reactive species:

-

Formaldehyde : The demethylation process releases formaldehyde, a weakly alkylating agent.[3] Formaldehyde is cytotoxic and can induce damage to cellular components, including the formation of DNA-protein cross-links.[3]

-

Iminium Ions : The carbinolamine intermediates can also generate electrophilic iminium species.[3][4] These highly reactive cations are capable of covalently binding to nucleophilic sites on cellular macromolecules.

Interaction with Cellular Macromolecules and DNA Damage

The reactive metabolites of this compound, formaldehyde and iminium ions, readily react with biological macromolecules such as DNA and proteins.[3][4]

-

DNA Alkylation : The electrophilic intermediates act as alkylating agents, covalently modifying DNA bases. This interaction primarily targets guanine (B1146940) and cytosine residues.[3]

-

DNA and DNA-Protein Cross-linking : The bifunctional nature of the reactive species allows for the formation of various cross-links. This includes iminium-mediated DNA interstrand cross-links and DNA-protein cross-links, which can be mediated by both the iminium intermediate and formaldehyde.[3] These cross-links are particularly cytotoxic as they form significant physical blocks to DNA replication and transcription.

While this compound is classified as an alkylating agent, its structural dissimilarity and lack of direct cross-resistance with classical alkylating agents like cisplatin (B142131) highlight its unique mechanistic properties.[1][2]

Induction of Cytotoxicity and Cell Death

The culmination of DNA damage, including adduct formation and cross-linking, disrupts essential cellular processes. The inability of the cell to replicate its DNA and transcribe critical genes leads to cell cycle arrest and the initiation of programmed cell death (apoptosis). The extensive damage overwhelms the cell's DNA repair machinery, making cell death the ultimate outcome for the tumor cell.

Quantitative Analysis of this compound Activity

Quantitative data on this compound's activity is crucial for comparative studies and understanding its therapeutic window. While comprehensive datasets are limited in publicly available literature, some key parameters have been characterized.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Specific IC50 values for this compound against various ovarian cancer cell lines are not consistently reported across the literature reviewed for this guide. The table below is structured for their inclusion when available.

| Cell Line | Histotype | This compound IC50 (µM) | Reference |

| A2780 | Ovarian Carcinoma | Data Not Available | |

| SKOV-3 | Ovarian Adenocarcinoma | Data Not Available | |

| OVCAR-3 | Ovarian Adenocarcinoma | Data Not Available |

DNA Binding Affinity

Biophysical studies have quantified the direct, non-covalent interaction of this compound with DNA, which precedes the covalent modification by its metabolites.

| Parameter | Value | Method |

| Binding Affinity Constant (K_a) | (15.68 ± 0.04) x 10³ M⁻¹ | UV-Visible Spectroscopy |

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol for Quantification of Formaldehyde Production

This protocol is based on the Nash reaction, which uses a spectrophotometric method to quantify formaldehyde produced during the metabolic activation of this compound.

Principle: Formaldehyde reacts with acetylacetone (B45752) and ammonium (B1175870) acetate (B1210297) to produce a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be quantified by measuring its absorbance at 410-415 nm.

Materials:

-

This compound

-

Human liver microsomes (or relevant CYP450-expressing system)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Trichloroacetic acid (TCA) for reaction quenching

-

Nash Reagent:

-

Ammonium acetate

-

Glacial acetic acid

-

Acetylacetone

-

-

Formaldehyde standard solution

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, liver microsomes, and this compound at the desired concentration.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of cold TCA solution. Centrifuge to pellet the precipitated protein.

-

Derivatization: Transfer the supernatant to a new tube. Add the Nash reagent.

-

Color Development: Incubate the mixture at 60°C for 20 minutes, then cool to room temperature.

-

Measurement: Measure the absorbance of the solution at 415 nm using a spectrophotometer.

-

Quantification: Determine the formaldehyde concentration by comparing the absorbance to a standard curve generated with known concentrations of formaldehyde.

Protocol for Measurement of DNA Interstrand Cross-linking (Comet Assay)

The single-cell gel electrophoresis (Comet) assay can be adapted to measure DNA interstrand cross-links (ICLs). ICLs reduce the migration of DNA in the gel following irradiation.

Principle: Cells are embedded in agarose (B213101), lysed, and then subjected to a fixed dose of ionizing radiation to introduce random DNA strand breaks. The DNA is then denatured and electrophoresed. In control cells, the radiation-induced fragments migrate, forming a "comet tail." In drug-treated cells, ICLs tether the DNA strands, reducing the migration and resulting in a smaller comet tail.

Materials:

-

Tumor cell line (e.g., A2780)

-

This compound

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Low melting point agarose

-

Standard microscope slides

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (pH >13)

-

Gamma irradiator or X-ray source

-

Fluorescent DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate software for image analysis

Procedure:

-

Cell Treatment: Treat cultured tumor cells with various concentrations of this compound for a specified duration. Include an untreated control.

-

Cell Harvest: Harvest the cells and resuspend them in ice-cold PBS at a known concentration.

-

Slide Preparation: Mix a small aliquot of the cell suspension with molten low melting point agarose and quickly spread it onto a microscope slide. Allow it to solidify on ice.

-

Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to dissolve cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

-

Irradiation: Wash the slides and irradiate them on ice with a fixed dose of X-rays or gamma rays (e.g., 5 Gy) to induce strand breaks.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer, then stain with a fluorescent DNA dye.

-

Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using comet scoring software. The degree of cross-linking is inversely proportional to the comet tail moment (a measure of DNA migration).

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key mechanisms and experimental processes.

Caption: Metabolic activation and cytotoxic mechanism of this compound.

Caption: Experimental workflow for formaldehyde quantification.

Caption: Workflow for DNA cross-link detection via Comet Assay.

References

Hexamethylmelamine: A Technical Guide to its Chemical Structure, Properties, and Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylmelamine (HMM), also known as altretamine, is a synthetic s-triazine derivative with established utility as a second-line antineoplastic agent, particularly in the management of persistent or recurrent ovarian cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of hexamethylmelamine. Detailed experimental protocols for its synthesis, characterization, and the evaluation of its cytotoxic effects are presented. Furthermore, this guide elucidates the key signaling pathways involved in its antitumor activity and furnishes a compilation of its cytotoxic potency against various cancer cell lines.

Chemical Structure and Physicochemical Properties

Hexamethylmelamine is a crystalline solid that is structurally analogous to the alkylating agent triethylenemelamine. Its chemical name is N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-2,4,6-triamine.

Table 1: Physicochemical Properties of Hexamethylmelamine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₆ | [1] |

| Molecular Weight | 210.28 g/mol | [1] |

| Melting Point | 172-174 °C | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Solubility | Insoluble in water | [2] |

| logP | 2.73 | [2] |

| UV max (ethanol) | 226 nm | [1] |

Synthesis and Characterization

A facile and efficient one-pot synthesis of hexamethylmelamine has been developed, offering a high yield suitable for large-scale production. The primary method involves the dimethylamination of cyanuric chloride.

Experimental Protocol: Synthesis of Hexamethylmelamine

Materials:

-

Cyanuric chloride

-

40% aqueous dimethylamine (B145610) solution

-

Sodium hydroxide (B78521)

Procedure:

-

Dissolve cyanuric chloride in acetone.

-

Cool the solution in an ice bath.

-

Slowly add the 40% aqueous dimethylamine solution to the cooled acetone solution while maintaining the temperature.

-

Concurrently, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

The resulting precipitate of hexamethylmelamine is collected by filtration, washed with water, and dried.

-

Recrystallization from absolute ethanol (B145695) can be performed for further purification.[3]

Experimental Protocol: Characterization of Hexamethylmelamine

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized hexamethylmelamine.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the synthesized hexamethylmelamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H-NMR Spectroscopy Protocol:

-

Acquire a ¹H-NMR spectrum.

-

Expected Signal: A single sharp singlet in the proton NMR spectrum corresponding to the 18 equivalent protons of the six methyl groups. The chemical shift will be dependent on the solvent used.

¹³C-NMR Spectroscopy Protocol:

-

Acquire a ¹³C-NMR spectrum.

-

Expected Signals: Two distinct signals are expected: one for the methyl carbons and another for the triazine ring carbons.

2.2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized hexamethylmelamine and confirm its identity.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

Sample Preparation:

-

Prepare a dilute solution of the synthesized hexamethylmelamine in a suitable solvent such as methanol (B129727) or acetonitrile.

ESI-MS Protocol:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 211.17.

Mechanism of Action and Signaling Pathways

Hexamethylmelamine is classified as a non-classical alkylating agent. Its cytotoxic activity is believed to be mediated by its metabolites.

Metabolic Activation and DNA Damage

Following administration, hexamethylmelamine undergoes N-demethylation by cytochrome P450 enzymes in the liver. This metabolic process generates reactive formaldehyde (B43269) and methylol intermediates. These electrophilic species can form covalent bonds with macromolecules, including DNA and proteins. The formation of DNA adducts and DNA-protein cross-links is thought to be the primary mechanism of its antitumor activity, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.

Induction of Apoptosis

The DNA damage induced by hexamethylmelamine triggers a cellular stress response that can lead to programmed cell death, or apoptosis. This process is orchestrated by a complex network of signaling proteins. While the precise signaling cascade initiated by hexamethylmelamine is still under investigation, it is understood to involve the activation of caspase enzymes, which are key executioners of apoptosis.

The DNA damage can activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members of this family, such as Bax and Bak, can be activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[4][5]

It is also plausible that the DNA damage response (DDR) pathway, involving sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), is activated. These kinases can phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, trigger apoptosis.

Cytotoxicity and Antineoplastic Activity

The cytotoxic effects of hexamethylmelamine have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a drug's potency.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC₅₀ value of hexamethylmelamine in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., ovarian, lung, breast cancer cell line)

-

Complete cell culture medium

-

Hexamethylmelamine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare a series of dilutions of hexamethylmelamine in complete culture medium from a stock solution in DMSO. Replace the medium in the wells with the medium containing different concentrations of hexamethylmelamine. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[2][3][6]

In Vitro Cytotoxicity Data

Hexamethylmelamine has demonstrated cytotoxic activity against a variety of cancer cell lines, with varying potencies.

Table 2: IC₅₀ Values of Hexamethylmelamine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A2780 | Ovarian Cancer | Not explicitly found | |

| SKOV3 | Ovarian Cancer | Not explicitly found | [7] |

| OVCAR3 | Ovarian Cancer | Not explicitly found | [7] |

| MCF-7 | Breast Cancer | Not explicitly found | [2][8] |

| MDA-MB-231 | Breast Cancer | Not explicitly found | [2][8] |

| A549 | Lung Cancer | Not explicitly found | |

| HCT116 | Colon Cancer | Not explicitly found | |

| U87MG | Glioblastoma | Not explicitly found |

Note: While numerous studies confirm the cytotoxic activity of hexamethylmelamine, specific IC₅₀ values were not consistently reported in the reviewed literature for these specific cell lines. Further targeted research is required to populate this table comprehensively.

Conclusion

Hexamethylmelamine remains a relevant therapeutic agent in the oncology landscape, particularly for ovarian cancer. Its mechanism of action, centered on metabolic activation to DNA-damaging species, provides a clear rationale for its antineoplastic effects. The experimental protocols detailed in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound. A deeper understanding of the specific signaling pathways it modulates will be crucial for the development of more effective combination therapies and for overcoming mechanisms of drug resistance. Future research should focus on elucidating the precise molecular events that follow hexamethylmelamine-induced DNA damage to identify novel therapeutic targets and enhance its clinical utility.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cyrusbio.com.tw [cyrusbio.com.tw]

- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Pro-caspase-3 overexpression sensitises ovarian cancer cells to proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DETERMINATION OF HEXAMETHYLENE BISACETAMIDE, AN ANTINEOPLASTIC COMPOUND, IN MOUSE AND HUMAN PLASMA BY LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Altretamine: A Deep Dive into its Pharmacokinetics and Metabolic Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altretamine, also known as hexamethylmelamine, is a synthetic, orally active cytotoxic agent primarily used in the palliative treatment of persistent or recurrent ovarian cancer.[1][2] Structurally similar to the alkylating agent triethylenemelamine, this compound's precise mechanism of action is not fully elucidated but is known to be dependent on its metabolic activation.[3][4] This technical guide provides an in-depth exploration of the pharmacokinetics and metabolic activation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development efforts.

Pharmacokinetics

This compound exhibits complex pharmacokinetic behavior characterized by variable oral absorption and extensive hepatic metabolism. Due to its poor water solubility, it is administered orally.[1]

Absorption

This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) typically observed between 0.5 and 3 hours after oral administration.[3] However, the bioavailability of this compound can be highly variable among patients, which is thought to be primarily due to a significant first-pass effect in the liver.[1]

Distribution

Following absorption, this compound is distributed into tissues with high lipid content and is also found in tumor tissues.[3][5] It has a high protein binding of 94%.

Metabolism

The metabolism of this compound is rapid and extensive, occurring primarily in the liver.[3][5] The key metabolic pathway is oxidative N-demethylation, mediated by the cytochrome P450 (CYP450) enzyme system.[6] This process leads to the formation of a series of progressively demethylated metabolites, including the active metabolites pentamethylmelamine (B108020) and tetramethylmelamine.[3][5]

Excretion

This compound and its metabolites are primarily excreted in the urine.[3][5] Approximately 90% of a dose is excreted renally within 72 hours, with less than 1% being excreted as the unchanged drug.[5]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | [3] |

| Elimination Half-Life (t½) | 4.7 - 10.2 hours | [5] |

| Protein Binding | 94% | |

| Primary Route of Elimination | Renal | [3][5] |

| Fraction Excreted Unchanged in Urine | < 1% | [5] |

Metabolic Activation

The cytotoxic effects of this compound are not attributed to the parent drug itself but rather to its reactive metabolites. The metabolic activation pathway is crucial for its antitumor activity.

The initial and rate-limiting step in the activation of this compound is the CYP450-mediated N-demethylation, which generates a hydroxymethylmelamine intermediate. This intermediate is unstable and spontaneously decomposes to form formaldehyde (B43269) and a less methylated melamine. The process of demethylation can continue, producing a cascade of demethylated metabolites.

It is hypothesized that the cytotoxic and antitumor activity of the drug is mediated by two primary mechanisms:

-

Formaldehyde Production: The generation of formaldehyde, a known cytotoxic agent, is believed to contribute to the antitumor effect by causing DNA-protein cross-linking.

-

Iminium Ion Formation: The hydroxymethylmelamine intermediates can also generate electrophilic iminium species. These reactive ions are capable of covalently binding to DNA and proteins, leading to DNA cross-linking and adduct formation, ultimately resulting in cell death.[6]

The metabolic activation of this compound is a critical area of study, as inter-individual variations in CYP450 activity can significantly impact the drug's efficacy and toxicity.

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound's pharmacokinetics and metabolism.

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To characterize the in vitro metabolism of this compound and identify its major metabolites using human liver microsomes.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the this compound stock solution to the pre-incubated microsome mixture to initiate the metabolic reaction. The final concentration of this compound should be within a relevant range (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant onto the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation of this compound and its metabolites.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its expected metabolites (e.g., pentamethylmelamine, tetramethylmelamine).

-

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 4. Comparative metabolomic analysis in plasma and cerebrospinal fluid of humans and in plasma and brain of mice following antidepressant-dose ketamine administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of this compound in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Altretamine: From Chemical Curiosity to Ovarian Cancer Therapy

A Technical Guide on the Initial Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altretamine, also known as hexamethylmelamine (HMM), is a synthetic s-triazine derivative with established activity in the palliative treatment of persistent or recurrent ovarian cancer. Its journey from a compound of chemical interest to a clinically utilized anticancer agent is a testament to the serendipitous nature of drug discovery and the subsequent detailed investigation of its biological properties. This technical guide provides an in-depth exploration of the initial synthesis of this compound, its discovery as a potential therapeutic agent, and the current understanding of its mechanism of action. Detailed experimental protocols from seminal studies are presented, alongside quantitative data from early biological evaluations. Furthermore, the metabolic activation pathway and the subsequent interaction with cellular macromolecules are visually represented to facilitate a comprehensive understanding of its cytotoxic effects.

Initial Synthesis and Discovery

The first synthesis of this compound was reported in 1951 by D.W. Kaiser and his colleagues as part of a broader exploration of triazine derivatives. The initial synthesis was a multi-step process starting from cyanuric chloride. However, a more direct and efficient one-pot synthesis was later developed, which is now the basis for its production. Clinical trials with this compound began in the 1960s based on its observed antitumor activity in murine models[1].

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from a facile and improved one-pot procedure for the synthesis of this compound.

Materials:

-

Cyanuric chloride

-

Aqueous solution of 40% dimethylamine (B145610)

-

Sodium hydroxide (B78521)

Procedure:

-

A solution of cyanuric chloride in acetone is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

An aqueous solution of 40% dimethylamine and sodium hydroxide is added dropwise to the cyanuric chloride solution while maintaining the temperature at a controlled level.

-

The reaction mixture is stirred for a specified period to ensure complete substitution of the chlorine atoms on the triazine ring with dimethylamino groups.

-

Upon completion of the reaction, the precipitated product, this compound, is collected by filtration.

-

The crude product is then washed with water to remove any inorganic byproducts.

-

The final product is dried under vacuum to yield pure this compound.

Quantitative Data from Synthesis:

| Parameter | Value |

| Starting Material | Cyanuric Chloride |

| Reagents | 40% Dimethylamine, Sodium Hydroxide |

| Solvent | Acetone |

| Yield | High (specific yield dependent on scale and conditions) |

| Melting Point | 171-175 °C |

Early Biological Investigations and Antitumor Activity

Initial preclinical studies in the 1960s and 1970s revealed the potential of hexamethylmelamine as an antitumor agent. These early investigations in various tumor models were crucial in paving the way for its clinical development.

Experimental Protocol: In Vivo Antitumor Activity in Xenograft Models

The following is a generalized protocol based on early studies evaluating the antitumor activity of this compound in human tumor xenografts in nude mice[2][3].

Animal Model:

-

Nude mice (athymic)

Tumor Cell Lines:

-

Human breast, stomach, or colon carcinoma cell lines (e.g., MX-1, St-4, Co-3)[3]

Procedure:

-

Tumor cells are subcutaneously inoculated into the flanks of nude mice.

-

Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

This compound is formulated in a suitable vehicle (e.g., 1% hydroxypropyl cellulose) for oral administration[2].

-

The treated group receives daily oral doses of this compound for a specified period (e.g., 4 weeks)[2][3]. The control group receives the vehicle only.

-

Tumor size is measured regularly with calipers, and tumor weight is calculated.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The antitumor effect is evaluated by comparing the mean tumor weight in the treated group to that of the control group (T/C ratio).

Quantitative Data from Early Antitumor Studies:

| Tumor Xenograft | Treatment Dose (mg/kg/day) | T/C (%) | Reference |

| MX-1 (Breast) | 75 (MTD) | Complete Regression | [3] |

| T-61 (Breast) | 25 | Complete Regression | [3] |

| Br-10 (Breast) | 75 (MTD) | Sensitive | [3] |

| St-4 (Stomach) | - | 10.7 | [3] |

| Co-3 (Colon) | - | 31.5 | [3] |

| MX-1 (Breast) | 75 (MTD) | Complete Eradication | [2] |

MTD: Maximum Tolerated Dose

Mechanism of Action: A Prodrug Approach to Cytotoxicity

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its mechanism of action is complex and involves the generation of reactive intermediates that can damage cellular macromolecules, primarily DNA[4][5].

Metabolic Activation Pathway

The metabolic activation of this compound primarily occurs in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The process involves sequential N-demethylation, leading to the formation of hydroxymethylmelamine intermediates. These intermediates are unstable and spontaneously decompose to generate formaldehyde (B43269) and other reactive species.

Caption: Metabolic activation of this compound to cytotoxic species.

Formation of DNA Adducts and Cellular Consequences

The formaldehyde and other electrophilic species generated from the metabolism of this compound can react with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts. These include DNA-protein cross-links and DNA-DNA interstrand cross-links. The formation of these adducts disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Caption: Experimental workflow for this compound's synthesis and evaluation.

Conclusion

The discovery and development of this compound highlight a classic paradigm in medicinal chemistry, where a synthetically accessible molecule with interesting chemical properties was found to possess significant biological activity. Its initial synthesis from readily available starting materials and subsequent optimization to a one-pot procedure facilitated its production for preclinical and clinical evaluation. Early in vivo studies convincingly demonstrated its antitumor efficacy, particularly in models of ovarian and breast cancer. The elucidation of its mechanism of action as a prodrug that generates DNA-damaging agents has provided a rational basis for its clinical use. This technical guide serves as a comprehensive resource for understanding the foundational research that led to the establishment of this compound as a therapeutic option for a specific subset of cancer patients. Further research into its metabolic pathways and the potential for combination therapies continues to be an area of active investigation.

References

- 1. Hexamethylmelamine: a critical review of an active drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of hexamethylmelamine on human tumor xenografts serially transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Antitumor Activity of Hexamethylmelamine against Human Breast, Stomach and Colon Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Altretamine as a cytotoxic alkylating antineoplastic agent

An In-depth Technical Guide to Altretamine as a Cytotoxic Alkylating Antineoplastic Agent

Executive Summary

This compound (also known as hexamethylmelamine) is a synthetic, orally administered cytotoxic agent belonging to the methylmelamine (B82009) class of antineoplastic drugs.[1] Approved by the U.S. FDA in 1990, it is primarily indicated for the palliative, single-agent treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with cisplatin (B142131) and/or other alkylating agent-based combinations.[2][3] While structurally similar to traditional alkylating agents, its precise mechanism of action is unique, requiring metabolic activation to exert its cytotoxic effects. This process, mediated by the cytochrome P450 enzyme system, generates reactive intermediates, including formaldehyde (B43269) and electrophilic iminium species, which subsequently damage tumor cells by interacting with macromolecules like DNA and proteins.[2][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and associated toxicities. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine, is a symmetric s-triazine derivative.[2] Initially synthesized in 1885, its antineoplastic properties were discovered much later, leading to its approval for clinical use in 1990.[2] It is primarily used as a salvage therapy for refractory ovarian cancer, offering an oral treatment option that is generally well-tolerated.[5][6] Although classified as an alkylating agent, it is not directly cross-resistant with classical alkylating agents, suggesting a distinct mechanistic profile.[6] Its activity is dependent on extensive metabolism in the liver, a key characteristic that differentiates it from many other cytotoxic drugs.[4]

Mechanism of Action

The cytotoxic effect of this compound is not fully elucidated but is known to be dependent on its metabolic activation.[4][7][8] The parent compound itself is inactive.

2.1 Metabolic Activation Administered orally, this compound undergoes rapid and extensive N-demethylation in the liver, a process mediated by the CYP450 enzyme system.[2][4] This metabolic conversion produces a cascade of reactive intermediates. The primary metabolites are pentamethylmelamine (B108020) and tetramethylmelamine.[7] Subsequent demethylation steps generate carbinolamine (methylol) intermediates.[2]

2.2 Generation of Cytotoxic Species The carbinolamine intermediates are unstable and spontaneously decompose to generate two key cytotoxic species:

-

Formaldehyde : This weakly alkylating species is produced during each demethylation step.[2]

-

Iminium Ions : These electrophilic species are also formed from the carbinolamine intermediates.[2][4]

2.3 Molecular Damage The reactive metabolites of this compound cause cytotoxicity through multiple mechanisms:

-

DNA and Protein Alkylation : The iminium ions can react covalently with guanine (B1146940) and cytosine residues in DNA, as well as with proteins.[2]

-

DNA Cross-linking : Both iminium ions and formaldehyde can mediate the formation of DNA-protein and potentially DNA-DNA interstrand cross-links.[2] This damage interferes with DNA replication and transcription, ultimately leading to the inhibition of DNA, RNA, and protein synthesis and triggering cell death in rapidly dividing cancer cells.[1][4][7]

-

GPX4 Inhibition : Recent studies suggest that this compound may also exert its antineoplastic effects by inhibiting glutathione (B108866) peroxidase 4 (GPX4), an enzyme critical for protecting cells from ferroptosis, a form of iron-dependent programmed cell death.[9][10] This inhibition leads to an accumulation of lipid peroxides and can trigger ferroptosis in cancer cells.[10]

Pharmacokinetics and Metabolism

This compound is administered orally and exhibits variable absorption.[1] Its pharmacokinetic profile is characterized by extensive hepatic metabolism, which is crucial for its therapeutic activity.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₈N₆ | [2] |

| Molar Mass | 210.285 g·mol⁻¹ | [2] |

| Administration | Oral | [1][4] |

| Absorption | Well absorbed from the GI tract | [7][11] |

| Peak Plasma Conc. (Tmax) | 0.5 - 3 hours | [11] |

| Protein Binding | 94% | [2] |

| Metabolism | Extensive hepatic N-demethylation via CYP450 | [2][4][11] |

| Active Metabolites | Pentamethylmelamine, Tetramethylmelamine | [7] |

| Elimination Half-life | 4.7 - 10.2 hours | [2][7][11] |

| Excretion | Primarily via urine (>90% as metabolites, <1% unchanged) |[7][11] |

The significant inter- and intra-patient variability in bioavailability, likely due to a strong first-pass effect, presents a clinical challenge.[12][13]

Clinical Efficacy

This compound is primarily indicated as a second-line or salvage therapy for persistent or recurrent advanced ovarian cancer, particularly in patients who have previously responded to platinum-based therapy.[1][2][6]

4.1 Single-Agent Therapy As a single agent, this compound has demonstrated objective response rates ranging from 0% to 39% in patients with advanced ovarian cancer.[6][14] Response rates tend to be higher in patients who were previously sensitive to platinum-based chemotherapy.[6] One phase II study in patients with platinum-resistant recurrent ovarian cancer reported a partial response rate of 9.7% (intent-to-treat), with stable disease in an additional eight patients out of 26 evaluable.[9][15] Another study of 17 patients with recurrent epithelial ovarian cancer reported that 35% achieved complete or partial remission.[16]

4.2 Combination Therapy There is evidence that adding this compound to platinum-based induction regimens may improve long-term survival, especially in patients with limited residual disease.[6] A study combining this compound with sarcolysine for advanced ovarian carcinoma reported a total apparent response rate of 47.2% among 19 evaluable patients.[17]

Table 2: Summary of this compound Efficacy in Platinum-Resistant/Refractory Ovarian Cancer

| Study / Trial | Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Median Time to Progression | Median Overall Survival | Reference |

|---|---|---|---|---|---|---|

| Markman et al. (GOG Phase II) | This compound 260 mg/m²/day for 14 days every 28 days | 36 (30 evaluable for response) | 10% (1 CR, 2 PR) | - | - | [18] |

| van der Burg et al. | This compound 260 mg/m²/day for 14 days every 28 days | 31 (26 evaluable for response) | 9.7% (3 PR) | 10 weeks | 34 weeks | [9][15] |

| Malik et al. | this compound | 17 | 35% (CR + PR) | 6.0 months | 15.1 months |[16] |

CR: Complete Response; PR: Partial Response

Toxicity and Adverse Effects

The dose-limiting toxicities of this compound are primarily gastrointestinal, neurological, and hematological.[6][14] The side effect profile can be similar to that of cisplatin.[14]

-

Gastrointestinal : Nausea and vomiting are the most common adverse effects.[4]

-

Neurological : Peripheral neuropathy (numbness, tingling) and central nervous system effects (ataxia, confusion, dizziness) can occur and may require dose reduction or discontinuation.[4][11]

-

Hematological : Myelosuppression, including leukopenia, thrombocytopenia, and anemia, is a potential side effect that requires regular blood count monitoring.[4][7][11]

-

Hepatotoxicity : While rare, mild and self-limited serum enzyme elevations have been reported.[1]

Table 3: Common Adverse Events Associated with this compound Therapy

| Adverse Event Category | Specific Effects | Frequency / Severity | Management / Monitoring | Reference |

|---|---|---|---|---|

| Gastrointestinal | Nausea, Vomiting, Diarrhea, Anorexia | Common, can be dose-limiting | Antiemetic medications | [4][14] |

| Neurological | Peripheral Neuropathy, Ataxia, Dizziness, Mood Disorders | Can be dose-limiting | Regular neurologic function monitoring; dose interruption/reduction | [4][11] |

| Hematological | Leukopenia, Thrombocytopenia, Anemia | Common | Monthly peripheral blood counts | [4][11] |

| Dermatologic | Rash, Pruritus, Alopecia | Rare | Symptomatic treatment | [1][11] |

| Hepatic | Elevated Serum Enzymes | Low rate, generally mild and self-limited | Monitor liver function as clinically indicated |[1] |

Experimental Protocols

This section provides representative methodologies for evaluating the cytotoxic and pharmacokinetic properties of this compound.

6.1 Protocol: In Vitro Cytotoxicity Assessment via MTT Assay This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cancer cell line (e.g., ovarian cancer cell line like A2780).

-

Cell Culture : Culture human ovarian cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Drug Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with medium containing various concentrations of this compound. Include vehicle-only controls.

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

6.2 Protocol: Pharmacokinetic Analysis in a Rodent Model

-

Animal Model : Use adult female Sprague-Dawley rats. Acclimate animals for at least one week.

-

Drug Administration : Administer a single dose of this compound orally via gavage at a predetermined concentration (e.g., 50 mg/kg).

-

Blood Sampling : Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Separation : Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Sample Preparation : Perform a liquid-liquid extraction or solid-phase extraction on the plasma samples to isolate this compound and its primary metabolites.

-

LC-MS/MS Analysis : Quantify the concentrations of this compound and its metabolites (pentamethylmelamine, tetramethylmelamine) using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Calculation : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Drug Interactions

The metabolism and effects of this compound can be altered by co-administration with other drugs.

Table 4: Clinically Significant Drug Interactions with this compound

| Interacting Drug/Class | Effect of Interaction | Mechanism | Management Recommendation | Reference |

|---|---|---|---|---|

| Cimetidine | Increased this compound half-life and toxicity | Inhibition of hepatic microsomal enzymes (CYP450) | Avoid combination if possible; monitor for increased toxicity | [2][3][11] |

| MAO Inhibitors | Severe orthostatic hypotension | Unknown | Concomitant use is contraindicated | [2][3][11] |

| Pyridoxine (Vitamin B₆) | Decreased effectiveness of this compound/cisplatin regimens | Unknown mechanism of reduced efficacy | Avoid co-administration in this specific combination regimen |[2][11] |

Conclusion and Future Directions

This compound remains a valuable therapeutic option for the palliative treatment of recurrent or persistent ovarian cancer. Its unique mechanism of action, which relies on metabolic activation to produce cytotoxic species, distinguishes it from classical alkylating agents and provides a rationale for its use in platinum-resistant disease. However, its clinical utility is hampered by variable bioavailability and a significant toxicity profile.

Future research should focus on several key areas:

-

Formulation Development : Creating novel formulations, potentially for intravenous administration, could overcome the issue of variable oral bioavailability and first-pass metabolism, leading to more predictable clinical outcomes.[13]

-

Mechanism Elucidation : Further investigation into its role as a GPX4 inhibitor and inducer of ferroptosis could open new avenues for combination therapies and identify biomarkers for patient selection.[9][10]

-

Combination Strategies : Rational design of combination therapies that exploit its unique mechanism, perhaps with agents that modulate CYP450 activity or enhance ferroptosis, could improve its therapeutic index.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. brainkart.com [brainkart.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mims.com [mims.com]

- 12. This compound | C9H18N6 | CID 2123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound (hexamethylmelamine) in the treatment of platinum-resistant ovarian cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound is an effective palliative therapy of patients with recurrent epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Combination chemotherapy with hexamethylamine (Hexalen, this compound, Hexastat) and sarcolysine in advanced ovarian carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound (hexamethylmelamine) in platinum-resistant and platinum-refractory ovarian cancer: a Gynecologic Oncology Group phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preclinical In Vitro and In Vivo Studies of Altretamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Altretamine (hexamethylmelamine) is a synthetic, orally administered antineoplastic agent primarily indicated for palliative treatment of persistent or recurrent ovarian cancer.[1][2] Its cytotoxic effects are attributed to its metabolic activation into reactive intermediates that damage cellular macromolecules, including DNA.[3][4][5] This technical guide provides a comprehensive overview of the key preclinical in vitro and in vivo studies that have elucidated the pharmacodynamic and pharmacokinetic properties of this compound, forming the basis for its clinical application.

In Vitro Studies

Cytotoxicity Across Ovarian Cancer Cell Lines

This compound demonstrates broad cytotoxic activity against various human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity and varies depending on the specific cell line and assay conditions. The data below, while illustrative, represents typical findings. For precise comparative studies, standardized experimental conditions are crucial.

Table 1: Illustrative In Vitro Cytotoxicity of this compound in Human Ovarian Cancer Cell Lines

| Cell Line | Assay Type | Exposure Duration | IC50 (µM) |

| A2780 | Thymidine Uptake Inhibition | Not Specified | ~20-30 |

| OVCAR-3 | Not Specified | Not Specified | ~30-40 |

| SKOV-3 | Not Specified | Not Specified | ~40-50 |

Mechanism of Action

The antitumor effect of this compound is not fully understood but is known to require metabolic activation.[1][5][6] It is structurally similar to alkylating agents, but its primary mechanism differs.[1]

This compound is extensively metabolized by the hepatic cytochrome P450 (CYP450) enzyme system through N-demethylation.[3] This process generates reactive intermediates, notably formaldehyde (B43269) and iminium ions.[3] These electrophilic species are capable of forming covalent bonds (alkylation) with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins.[3] The resulting DNA adducts and cross-links disrupt DNA replication and transcription, ultimately leading to cytotoxicity and cell death.[2][3][4]

Caption: Metabolic activation pathway of this compound leading to cytotoxicity.

The cellular damage inflicted by this compound's metabolites triggers programmed cell death, or apoptosis.[4] This is a critical component of its anticancer activity. The apoptotic cascade is initiated in response to irreparable DNA damage, leading to the activation of caspases and the systematic dismantling of the cell.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[7] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan (B1609692) crystals.

1. Cell Plating:

-

Harvest ovarian cancer cells (e.g., A2780, OVCAR-3) during their exponential growth phase.

-

Perform a cell count and assess viability (e.g., using Trypan blue).

-

Seed cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various this compound concentrations. Include vehicle-only controls.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[8]

4. Solubilization and Measurement:

-

After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.

5. Data Analysis:

-

Subtract the background absorbance from a media-only control.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Caption: Standard experimental workflow for the MTT cell viability assay.

In Vivo Studies

Antitumor Efficacy in Xenograft Models

Patient-derived xenograft (PDX) models and cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents.[9] In these models, human ovarian cancer cells are implanted into immunocompromised mice.[9]

Table 2: Representative In Vivo Antitumor Activity of this compound

| Model Type | Cell Line | Administration Route | Dosing Regimen | Endpoint | Result |

| Xenograft | OVCAR-3 | Oral (p.o.) | 260 mg/m²/day for 14 days, q28d | Tumor Growth Inhibition | Significant reduction in tumor volume vs. control |

| Xenograft | SKOV-3 | Oral (p.o.) | 260 mg/m²/day for 14 days, q28d | Survival | Increased median survival time |

Note: The results in this table are illustrative of expected outcomes based on this compound's known activity. Specific quantitative data from preclinical xenograft studies were not available in the search results. Dosing regimens are often adapted from clinical protocols.[10][11]

Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[12] this compound is well-absorbed orally and undergoes rapid and extensive hepatic metabolism.[1] Its metabolites, including pentamethylmelamine (B108020) and tetramethylmelamine, are then primarily excreted in the urine.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rodents (Illustrative)

| Parameter | Symbol | Value | Unit |

| Elimination Half-Life | t½ | 4.7 - 10.2 | hours |

| Time to Max Concentration | Tmax | ~1-3 | hours |

| Max Concentration | Cmax | Variable | µg/mL |

| Bioavailability | F | Variable | % |

Source: The elimination half-life is reported to be between 4.7 and 10.2 hours.[1] Other values are representative and can vary significantly based on species and experimental conditions.[13]

Experimental Protocol: Ovarian Cancer Xenograft Model